molecular formula C10H15NO B1416478 5-Isopropoxy-2-methylaniline CAS No. 918445-10-0

5-Isopropoxy-2-methylaniline

Cat. No. B1416478
CAS RN: 918445-10-0
M. Wt: 165.23 g/mol
InChI Key: ZWCXUSBRKRTYFL-UHFFFAOYSA-N
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Description

5-Isopropoxy-2-methylaniline is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of anilines, such as 5-Isopropoxy-2-methylaniline, often involves the nitration-reduction pathway . This method involves replacing a carbon-hydrogen (C–H) bond in a benzene ring with a carbon-nitrogen (C–N) bond, thus producing the nitrogenated aromatic framework of an aniline . Other methods include aromatic substitutions, where a halogen atom is displaced by an amine .


Molecular Structure Analysis

The molecular structure of 5-Isopropoxy-2-methylaniline consists of a benzene ring with a nitrogen atom and two substituents: an isopropoxy group and a methyl group .

Scientific Research Applications

Macromolecular Binding and Carcinogenesis

  • Study: Research on the carcinogen 4-chloro-2-methylaniline, closely related to 5-Isopropoxy-2-methylaniline, shows its extensive binding to protein, DNA, and RNA in rat liver, leading to potential carcinogenic effects (Hill, Shih, & Struck, 1979).

Epigenetic Alterations in Melanocytic Tumors

  • Study: An investigation into DNA methylation in melanocytic tumors reveals that 5-hydroxymethylcytosine, a derivative of 5-methylcytosine (potentially including 5-Isopropoxy-2-methylaniline), correlates with tumor progression (Larson et al., 2013).

Antioxidant Activities

  • Study: Novel compounds synthesized from reactions involving derivatives similar to 5-Isopropoxy-2-methylaniline display promising antioxidant activities, suggesting potential for therapeutic applications (Topçu, Ozen, Bal, & Taş, 2021).

Toxicity Assessment in Earthworms

  • Study: Earthworms exposed to various xenobiotics, including 2-fluoro-4-methylaniline, a compound structurally related to 5-Isopropoxy-2-methylaniline, show significant biochemical changes, providing insights into potential toxicological effects (Bundy et al., 2002).

DNA Modification and Epigenetic Regulation

  • Study: The conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, which may involve compounds like 5-Isopropoxy-2-methylaniline, plays a crucial role in epigenetic regulation (Tahiliani et al., 2009).

Electrogenerated Chemiluminescence for DNA Methylation

  • Study: A novel method using electrogenerated chemiluminescence to distinguish between 5-hydroxymethylcytosine and 5-methylcytosine in DNA was developed, which could be relevant for the study of derivatives like 5-Isopropoxy-2-methylaniline (Ma et al., 2016).

Synthesis and Non-Linear Optical Properties

  • Study: The synthesis of derivatives of 4-bromo-2-methylaniline, structurally similar to 5-Isopropoxy-2-methylaniline, and their non-linear optical properties, suggest potential applications in materials science (Rizwan et al., 2021).

Safety and Hazards

Safety data sheets indicate that precautions should be taken when handling 5-Isopropoxy-2-methylaniline. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

5-Isopropoxy-2-methylaniline is a chemical compound that has been used in various chemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling . The primary target of this compound is the organoboron reagent used in the SM coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the organoboron reagent is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The SM coupling reaction, in which 5-Isopropoxy-2-methylaniline plays a crucial role, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The success of this reaction is due to its mild and functional group tolerant conditions, along with the use of a stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

The safety data sheet suggests that precautions should be taken to avoid inhalation, skin contact, and ingestion .

Result of Action

The primary result of the action of 5-Isopropoxy-2-methylaniline is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .

Action Environment

The action of 5-Isopropoxy-2-methylaniline is influenced by various environmental factors. For instance, the SM coupling reaction requires mild conditions and is tolerant to various functional groups . Additionally, safety precautions suggest that the compound should be handled in a well-ventilated environment to minimize exposure .

properties

IUPAC Name

2-methyl-5-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXUSBRKRTYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653561
Record name 2-Methyl-5-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918445-10-0
Record name 2-Methyl-5-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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